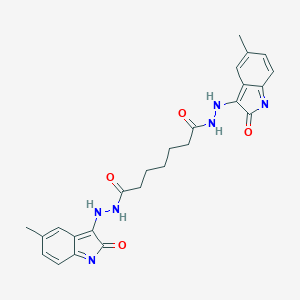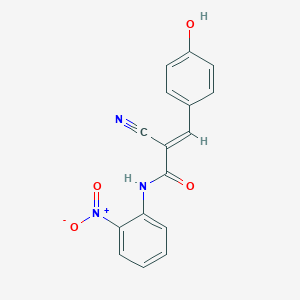![molecular formula C22H26N2O4S B255071 2-{[(4-methoxyphenyl)carbonyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B255071.png)
2-{[(4-methoxyphenyl)carbonyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-methoxyphenyl)carbonyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is functionalized with a methoxybenzamido group and an oxolan-2-ylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-methoxyphenyl)carbonyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, including the formation of the benzothiophene core and subsequent functionalization.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, continuous flow reactors, and other advanced techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-methoxyphenyl)carbonyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce different amine derivatives[5][5].
Scientific Research Applications
2-{[(4-methoxyphenyl)carbonyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 2-{[(4-methoxyphenyl)carbonyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. This could include binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiophene derivatives and amide-containing molecules. Examples include:
- 2-{[(4-methoxyphenyl)carbonyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- 2-methoxy-4-(oxiran-2-yl)benzonitrile
- Pirtobrutinib
Uniqueness
The uniqueness of this compound lies in its specific functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H26N2O4S |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-[(4-methoxybenzoyl)amino]-N-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C22H26N2O4S/c1-27-15-10-8-14(9-11-15)20(25)24-22-19(17-6-2-3-7-18(17)29-22)21(26)23-13-16-5-4-12-28-16/h8-11,16H,2-7,12-13H2,1H3,(H,23,26)(H,24,25) |
InChI Key |
MTEMPCFCSJVXKL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC4CCCO4 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC4CCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carbonitrile](/img/structure/B254990.png)
![N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B254992.png)
![1-Methyl-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine](/img/structure/B254993.png)
![1-Methyl-4-{[2-(trifluoromethyl)phenyl]sulfonyl}piperazine](/img/structure/B254995.png)
![ethyl 4-[[2-[2-[2-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetyl]amino]benzoate](/img/structure/B254999.png)
![2-(4-Methylphenyl)-5-[(2-methylpropyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B255002.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-nitrophenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B255008.png)
![3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255010.png)
![(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B255013.png)

![4-amino-3-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B255018.png)
![2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255021.png)

![Ethyl 2-[[2-(4-benzylpiperazin-1-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255024.png)
